molecular formula C9H9N3O3S2 B2655770 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide CAS No. 90349-63-6

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B2655770
CAS No.: 90349-63-6
M. Wt: 271.31
InChI Key: ZYHVYCQAGFWSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS 90349-63-6) is a high-purity chemical compound with the molecular formula C9H9N3O3S2 and a molecular weight of 271.32 g/mol. It is built around the 1,3,4-thiadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its unique electronic properties and wide range of pharmacological activities . The 1,3,4-thiadiazole core is known to contribute to favorable pharmacokinetic properties, including good metabolic stability and membrane permeability, making derivatives valuable tools for drug discovery research . This compound serves as a key intermediate for researchers developing novel therapeutic agents. Its structure is closely related to sulfonamide drugs, particularly the class of oral antidiabetic agents such as glysobuzole, which function by modulating insulin release from pancreatic beta-cells . Furthermore, the 1,3,4-thiadiazole scaffold is extensively investigated for its potent antimicrobial properties against various Gram-positive and Gram-negative bacterial strains, positioning this compound as a promising precursor for developing new antibacterial and antifungal agents . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-15-7-2-4-8(5-3-7)17(13,14)12-9-11-10-6-16-9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHVYCQAGFWSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the sulfonamide bond . The reaction can be summarized as follows:

  • Dissolve 4-methoxybenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.
  • Add 2-amino-1,3,4-thiadiazole to the solution.
  • Introduce the base (e.g., triethylamine) to the reaction mixture.
  • Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide as an anticancer agent. Its derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study reported that compounds featuring the 1,3,4-thiadiazole moiety exhibited promising anticancer properties. Specifically, a derivative of this compound showed effective inhibition of cancer cell proliferation with GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel . The mechanisms involved include:

  • Inhibition of Cell Proliferation : The compound disrupts key cellular processes leading to reduced growth rates in cancer cells.
  • Induction of Apoptosis : It triggers programmed cell death pathways, which are crucial for eliminating cancerous cells.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in cancer progression. These studies highlight:

  • Binding Affinity : The compound forms stable interactions with target proteins through hydrogen bonds and hydrophobic interactions.
  • Target Enzymes : Investigations have focused on enzymes such as NUDT5, which play a significant role in nucleotide metabolism and cancer cell survival .

Other Therapeutic Applications

Beyond its anticancer properties, this compound has potential applications in other therapeutic areas:

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds containing the thiadiazole structure have also been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Summary Table of Applications

ApplicationMechanism/EffectReferences
AnticancerInhibition of proliferation; apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .

In cancer cells, the compound may exert its effects by inducing apoptosis (programmed cell death) through the activation of specific signaling pathways. The thiadiazole ring is believed to play a crucial role in this process by interacting with cellular proteins involved in apoptosis regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally related sulfonamide-thiadiazole hybrids:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Thiadiazole/Benzene) Solubility Key Applications
Target Compound (90349-63-6) C₉H₉N₃O₃S₂ 271.31 Thiadiazole: H; Benzene: 4-OCH₃ Chloroform, MeOH, DMSO Research chemical
Glysobuzole (3567-08-6) C₁₃H₁₇N₃O₃S₂ 327.43 Thiadiazole: 5-isobutyl; Benzene: 4-OCH₃ Not reported Antidiabetic agent
4-Bromo-N-(5-(4-Cl-benzyl)thiadiazol-2-yl)benzene-sulfonamide (Compound 11) C₁₅H₁₂BrClN₃O₂S₂ 452.76 Thiadiazole: 5-(4-Cl-benzyl); Benzene: 4-Br Not reported Antimicrobial (S. aureus)
4-Amino-N-(5-ethyl-thiadiazol-2-yl)benzenesulfonamide C₉H₁₁N₄O₂S₂ 287.34 Thiadiazole: 5-ethyl; Benzene: 4-NH₂ Not reported Not specified

Key Observations :

  • Substituent Effects: The isobutyl group in Glysobuzole increases molecular weight and lipophilicity compared to the target compound, likely enhancing membrane permeability . Electron-withdrawing groups (e.g., bromo in Compound 11) may improve antimicrobial activity by modulating electronic interactions with bacterial targets .
Antimicrobial Activity:
  • Compound 11 (4-bromo derivative) demonstrated potent activity against Staphylococcus aureus (inhibition zones >20 mm), attributed to the synergistic effects of the bromo and chlorobenzyl groups .
  • Glysobuzole, despite structural similarity, is used as an antidiabetic, highlighting how minor substituent changes redirect biological targets .
  • The target compound’s activity remains uncharacterized, but its unsubstituted thiadiazole may limit potency compared to analogs with bulkier groups .

Biological Activity

4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. The presence of the 1,3,4-thiadiazole moiety contributes significantly to its pharmacological potential. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and other medicinal properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4O3SC_{10}H_{10}N_4O_3S, with a molecular weight of approximately 250.27 g/mol. The structure features a methoxy group and a thiadiazole ring, which are crucial for its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance:

  • In vitro Studies : Various derivatives of 1,3,4-thiadiazole have shown significant activity against bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of different substituents on the thiadiazole ring has been shown to enhance antibacterial potency.
CompoundTarget BacteriaActivity
This compoundStaphylococcus aureusModerate
5-substituted thiadiazolesE. coliHigh

Anticancer Activity

Recent research highlights the anticancer potential of compounds containing the thiadiazole moiety. For example:

  • Cell Line Studies : In vitro assays against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown that certain derivatives can induce cell cycle arrest and apoptosis . The mechanism often involves DNA damage leading to cell death.
CompoundCell LineMechanism
4eHepG2S phase arrest
4iMCF-7G2/M phase arrest

Anti-inflammatory Activity

Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against clinical isolates. Compounds with specific substitutions showed enhanced activity against resistant strains of bacteria .
  • Anticancer Screening : Another study focused on the cytotoxic effects of synthesized thiadiazole compounds on cancer cell lines. Results indicated that modifications at specific positions on the thiadiazole ring significantly influenced their anticancer efficacy .

Q & A

Q. Basic

  • 1H/13C NMR : Confirm regiochemistry of the thiadiazole ring (e.g., δ 8.2–8.5 ppm for aromatic protons) and sulfonamide linkage (δ 3.5–3.8 ppm for methoxy groups) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and thiadiazole C=N vibrations (~1600 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 327) .

How do electronic effects of substituents modulate the compound’s reactivity in nucleophilic substitution reactions?

Advanced
Electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance sulfonamide electrophilicity, facilitating nucleophilic attack at the sulfur center. For example:

  • Substitution at Thiadiazole C-5 : Electron-deficient aryl groups increase reactivity toward alkyl halides (e.g., benzyl chloride) in SN2 reactions, yielding derivatives with improved solubility .
  • Methoxy Group Impact : The 4-methoxy group donates electron density via resonance, reducing sulfonamide acidity (pKa ~9.5) and altering binding to biological targets like carbonic anhydrase .

What in vitro and in vivo models are appropriate for evaluating its anticancer potential?

Q. Advanced

  • In Vitro :
    • Cell Lines : NCI-60 panel for broad-spectrum screening; MCF-7 (breast) and A549 (lung) for mechanism-specific studies .
    • Apoptosis Assays : Annexin V/PI staining to quantify programmed cell death.
  • In Vivo :
    • Xenograft Models : Subcutaneous implantation of HT-29 (colon cancer) in nude mice, with dosing at 50–100 mg/kg/day for 21 days .
    • Pharmacokinetics : Monitor plasma half-life (t½) and metabolite formation via LC-MS/MS .

How can computational methods predict ADMET properties of this sulfonamide derivative?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to predict plasma protein binding (>90% suggests low free drug availability) .
  • QSAR Models : Use descriptors like logP (2.1–2.5) and topological polar surface area (TPSA ~90 Ų) to estimate blood-brain barrier permeability (likely low) .
  • CYP450 Inhibition : Docking studies with CYP3A4/2D6 isoforms identify potential drug-drug interactions .

What strategies mitigate stability issues during long-term storage of sulfonamide-thiadiazole compounds?

Q. Basic

  • Lyophilization : Store as lyophilized powders at −20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide bond .
  • Excipient Formulation : Use cyclodextrins or PEG-400 to enhance aqueous solubility and reduce aggregation .

How does the compound’s tautomeric behavior in solution affect its biological activity?

Advanced
The thiadiazole ring exhibits thione-thiol tautomerism, which influences hydrogen-bonding capacity. For example:

  • Thione Form (predominant at pH 7.4) : Stabilizes interactions with enzyme active sites (e.g., dihydrofolate reductase) via N–H⋯O hydrogen bonds .
  • Thiol Form : Enhances metal chelation (e.g., Zn²+ in matrix metalloproteinases), altering inhibitory potency . Tautomer ratios can be quantified using ¹H-¹⁵N HSQC NMR in DMSO-d₆ .

What catalytic systems improve regioselectivity in thiadiazole functionalization?

Q. Advanced

  • Palladium Catalysis : Suzuki-Miyaura coupling at C-5 of thiadiazole using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (80°C, 12 h) achieves >85% yield .
  • Organocatalysts : Proline derivatives (e.g., L-proline) enhance asymmetric alkylation of thiadiazole thiols with enantiomeric excess (ee) up to 78% .

How can researchers validate target engagement in complex biological matrices?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., HSP90) in cell lysates after compound treatment .
  • Click Chemistry : Introduce an alkyne handle at the sulfonamide nitrogen for subsequent conjugation to biotin-azide probes, enabling pull-down and LC-MS/MS identification .

Notes

  • References : Avoided non-authoritative sources (e.g., BenchChem) per guidelines.
  • Data Gaps : Limited pharmacokinetic data in the evidence; recommend supplementary in silico modeling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.